molecular formula C29H27N3O3 B10764283 benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate

benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate

Cat. No.: B10764283
M. Wt: 465.5 g/mol
InChI Key: FLOLVFLAXFXKBU-UHFFFAOYSA-N
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Description

Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate group linked to a biphenyl scaffold. One phenyl ring is substituted with a carbamoyl moiety connected to a 2-pyridin-2-ylethyl chain, introducing both aromatic and heterocyclic features.

Properties

IUPAC Name

benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOLVFLAXFXKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Mechanism of Action

The mechanism of action of benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pyridin-2-ylethylcarbamoyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Structural Features Similarity Score (if applicable) Applications / Notes
Benzyl N-[[2-[2-(2-Pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate (Target) C29H26N3O3 Biphenyl core, pyridinyl-ethylcarbamoyl, benzyl carbamate N/A Hypothetical enzyme inhibition (inferred from analogs)
Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate C22H20N2O4S Tosyliminomethyl substituent, benzyl carbamate N/A Intermediate for chiral heterocycles; synthesized via BF3-catalyzed condensation
[1-(4-Acryloylamino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid benzyl ester C22H25N3O5S Sulfonamide, piperidine, acryloylamino 0.61 Protease inhibition (e.g., COVID-19 main protease)
[(2S,3R,4R,5S,6S)-3,5-Dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl]N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate C31H33F3N4O8S Trifluoromethoxy-phenyl triazole, tetrahydropyran N/A Agrochemical applications (patented insecticide)
Benzyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate C17H23NO5 Spirocyclic dioxane, ethyl linker N/A Solubility-enhancing scaffold (used in prodrug design)

Key Findings

Synthetic Routes: The target compound shares synthetic parallels with benzyl 2-((E)-tosyliminomethyl)phenylcarbamate, which is prepared via BF3-catalyzed condensation of benzyl carbamates with sulfonamides . This suggests that the target may also employ Lewis acid catalysis for carbamate or amide bond formation.

Structural Motifs and Bioactivity :

  • Pyridinyl vs. Sulfonamide Groups : The target’s pyridinyl-ethylcarbamoyl group may enhance metal-coordination or π-π stacking compared to sulfonamide-containing analogs (e.g., CI001113 in ), which rely on hydrogen bonding for protease inhibition.
  • Biphenyl Core : The biphenyl system in the target compound provides rigidity and hydrophobic surface area, akin to the tetrahydropyran-based carbamates in patented agrochemicals .

Physicochemical Properties :

  • The spirocyclic dioxane analog exhibits improved solubility due to its oxygen-rich spiro system, whereas the target compound’s pyridinyl group may confer moderate solubility in polar solvents.

Patent Landscape :

  • The European patent application highlights carbamates with trifluoromethoxy and triazole substituents as potent insecticides, suggesting that the target compound’s pyridinyl group could be modified for similar agrochemical efficacy.

Biological Activity

Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate, also known by its CAS number 332378-43-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a benzyl group linked to a carbamate moiety, along with a pyridine ring and phenyl groups. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired molecular configuration.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown promising results against leukemia, breast cancer, and other malignancies.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 Value (µM)Reference
5dLeukemia1.5
5hOvarian Cancer0.8
5xBreast Cancer1.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli32
Candida albicans32
Acinetobacter baumannii16

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Targeting Ubiquitin Pathways : Some studies suggest that compounds similar to this may act as modulators of ubiquitin ligases, which play critical roles in protein degradation and cellular regulation.
  • Antimicrobial Mechanisms : The antimicrobial effects may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Cytotoxicity Assays : In vitro studies using human cancer cell lines have demonstrated that certain derivatives exhibit significant cytotoxicity while maintaining low toxicity towards normal cells.
  • Comparative Studies : Comparative analyses with established anticancer drugs indicate that some derivatives outperform traditional therapies in specific cancer models, suggesting their potential as novel therapeutic agents.
  • Safety Profiles : Evaluations of cytotoxicity towards non-cancerous human cells reveal promising safety profiles for certain derivatives, indicating their suitability for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate?

  • Methodology : The compound can be synthesized via multi-step reactions involving carbamate formation and coupling reactions. For example, a similar carbamate derivative was synthesized using tert-butyl carbamate as a starting material, followed by condensation with pyridine-containing intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF). LCMS (m/z 1011 [M+H]⁺) and HPLC (retention time: 1.01 minutes) are critical for monitoring reaction progress and purity .
  • Optimization : Statistical approaches like Duncan’s test and univariate ANOVA are recommended for evaluating reaction parameters (e.g., temperature, catalyst loading) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are employed for characterization?

  • Techniques :

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 1011 [M+H]⁺) and purity (retention time analysis) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, amide N-H bend at ~3300 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula accuracy .
    • Cross-Validation : Combine multiple techniques (e.g., NMR for structural elucidation, X-ray crystallography for absolute configuration) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust formation to prevent dispersion .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C in a dark, dry environment. Avoid proximity to oxidizers or moisture .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the compound’s reactivity and intermolecular interactions?

  • Approaches :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) and reaction pathways for carbamate bond cleavage .
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability in different media (e.g., aqueous vs. organic phases) .
    • Tools : Use PubChem-derived InChI keys and IUPAC descriptors for database integration .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If IR suggests a free amide group, but X-ray data (e.g., SHELX-refined structures) indicate hydrogen bonding, perform variable-temperature NMR to assess dynamic behavior .
  • Crystallography : Refine structures using SHELXL to detect disorder or twinning, which may explain spectral discrepancies .

Q. How can structure-activity relationships (SAR) be studied for this compound?

  • Experimental Design :

  • Synthesize analogs with modified pyridine or carbamate groups (e.g., tert-butyl or trifluoromethyl substitutions) .
  • Test biological activity (e.g., enzyme inhibition) and correlate with computational descriptors (e.g., logP, polar surface area) .
    • Data Analysis : Use multivariate regression to identify key structural contributors to activity .

Q. What are the degradation pathways under high-temperature or photolytic conditions?

  • Thermal Degradation : Conduct TGA/DSC to identify decomposition products (e.g., release of CO₂ from carbamate groups) .
  • Photolysis : Expose to UV-Vis light and analyze by LCMS for radical intermediates or rearrangement products .

Data Contradiction and Validation

Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?

  • Root Cause : HPLC may miss non-UV-active impurities, while elemental analysis could overlook stoichiometric variations.
  • Resolution : Combine HPLC with charged aerosol detection (CAD) and mass spectrometry for comprehensive impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.